2-(5-Nitrofuran-2-yl)ethan-1-ol
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Overview
Description
2-(5-Nitrofuran-2-yl)ethan-1-ol is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties . The nitrofuran moiety is a five-membered aromatic ring containing one oxygen and one nitro group, which contributes to its reactivity and biological activity .
Preparation Methods
The synthesis of 2-(5-Nitrofuran-2-yl)ethan-1-ol typically involves the nitration of furan derivatives followed by reduction and functional group transformations. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting 5-nitrofuran-2-carbaldehyde can then be reduced to this compound using appropriate reducing agents such as sodium borohydride .
Chemical Reactions Analysis
2-(5-Nitrofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield amino derivatives, which can be further functionalized.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, sodium borohydride, potassium permanganate, and chromium trioxide . Major products formed from these reactions include carboxylic acids, aldehydes, and amino derivatives .
Scientific Research Applications
2-(5-Nitrofuran-2-yl)ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)ethan-1-ol involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA, proteins, and cell membranes, leading to cell death . The compound targets various molecular pathways, including the inhibition of bacterial enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
2-(5-Nitrofuran-2-yl)ethan-1-ol can be compared with other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone . These compounds share similar structural features and biological activities but differ in their specific applications and efficacy . For example:
Nitrofurantoin: Primarily used for urinary tract infections.
Nitrofurazone: Used for topical infections and wound healing.
Furazolidone: Used for gastrointestinal infections.
The uniqueness of this compound lies in its specific structural modifications, which can enhance its antimicrobial activity and reduce resistance development .
Properties
Molecular Formula |
C6H7NO4 |
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Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7NO4/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,8H,3-4H2 |
InChI Key |
HNYOZTKYBQNRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CCO |
Origin of Product |
United States |
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